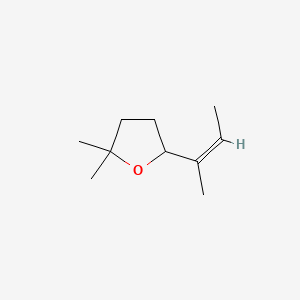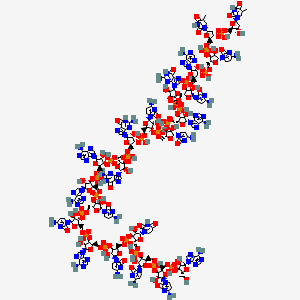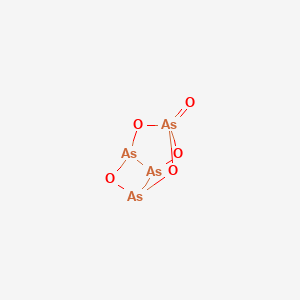
Tetraarsenic pentaoxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetraarsenic pentaoxide is an inorganic compound with the chemical formula As₄O₅. It is a white, crystalline solid that is highly soluble in water. This compound is notable for its unique structure and properties, which make it of interest in various scientific fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tetraarsenic pentaoxide can be synthesized through the oxidation of arsenic trioxide (As₂O₃) using strong oxidizing agents such as ozone, hydrogen peroxide, or nitric acid . The reaction typically involves heating arsenic trioxide in the presence of the oxidizing agent under controlled conditions to ensure complete conversion to the pentoxide form.
Industrial Production Methods: Industrial production of this compound often involves the same oxidation process but on a larger scale. The reaction conditions are carefully monitored to optimize yield and purity. The compound is then purified through recrystallization or other suitable methods to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions: Tetraarsenic pentaoxide undergoes several types of chemical reactions, including:
Oxidation: It can be further oxidized to form higher oxidation state compounds.
Reduction: It can be reduced back to arsenic trioxide or other lower oxidation state arsenic compounds.
Substitution: It can participate in substitution reactions where one or more of its oxygen atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidizing Agents: Ozone, hydrogen peroxide, nitric acid.
Reducing Agents: Hydrogen, sulfur dioxide, and other reducing agents.
Major Products Formed:
Oxidation Products: Higher oxidation state arsenic compounds.
Reduction Products: Arsenic trioxide, arsenous acid.
Substitution Products: Various organoarsenic compounds depending on the substituents used.
Wissenschaftliche Forschungsanwendungen
Tetraarsenic pentaoxide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other arsenic compounds.
Biology: It is studied for its effects on biological systems, including its potential use as a therapeutic agent.
Industry: It is used in the production of semiconductors and other advanced materials.
Wirkmechanismus
The mechanism by which tetraarsenic pentaoxide exerts its effects involves several molecular targets and pathways:
Mitochondrial ROS Generation: It enhances the production of mitochondrial reactive oxygen species (ROS), which can lead to cell death through oxidative stress.
Caspase Activation: It activates caspase-3, leading to apoptosis or programmed cell death in cancer cells.
Inhibition of Phosphorylation: It inhibits the phosphorylation of mitochondrial STAT3, further promoting cell death pathways.
Vergleich Mit ähnlichen Verbindungen
Arsenic Trioxide (As₂O₃): A commonly used arsenic compound with similar properties but different oxidation states and applications.
Arsenic Pentoxide (As₂O₅): Another arsenic compound with a higher oxidation state, used in different industrial applications.
Tetraarsenic Hexoxide (As₄O₆): Known for its anti-tumor effects and studied for its potential in cancer therapy.
Uniqueness: Tetraarsenic pentaoxide is unique due to its specific oxidation state and the balance of its chemical properties, making it suitable for a variety of applications that other arsenic compounds may not be as effective in.
Eigenschaften
CAS-Nummer |
83527-55-3 |
|---|---|
Molekularformel |
As4O5 |
Molekulargewicht |
379.68 g/mol |
IUPAC-Name |
2,4,7,8-tetraoxa-1λ5,3,5,6-tetrarsatricyclo[3.2.1.03,6]octane 1-oxide |
InChI |
InChI=1S/As4O5/c5-4-7-1-2(8-4)6-3(1)9-4 |
InChI-Schlüssel |
FQBOAGZAOULRGQ-UHFFFAOYSA-N |
Kanonische SMILES |
O=[As]12O[As]3O[As](O1)[As]3O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


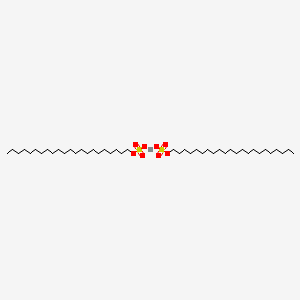
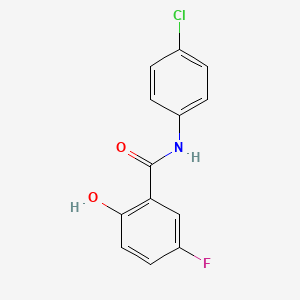
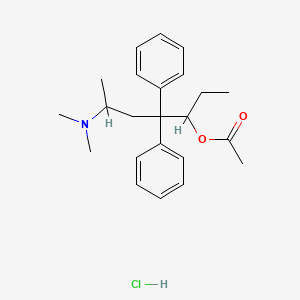
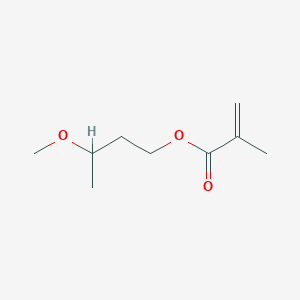
![7-Methoxybenz[a]anthracene](/img/structure/B13771491.png)

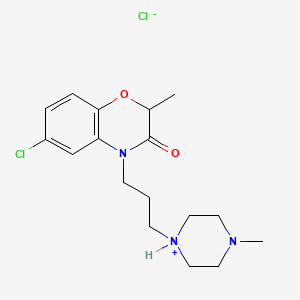
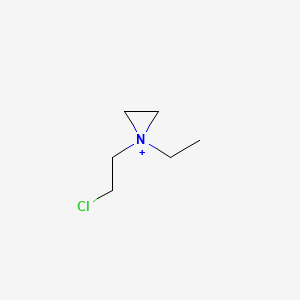
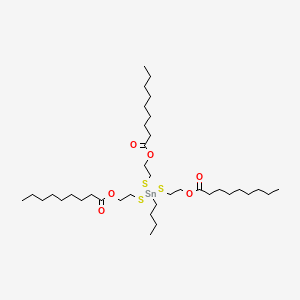
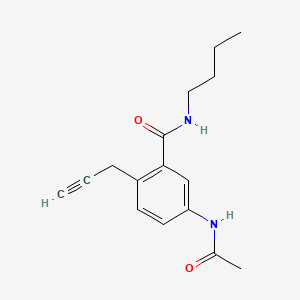

![N-[4-[2-[di(propan-2-yl)amino]ethoxy]phenyl]-N'-ethylbenzenecarboximidamide](/img/structure/B13771519.png)
